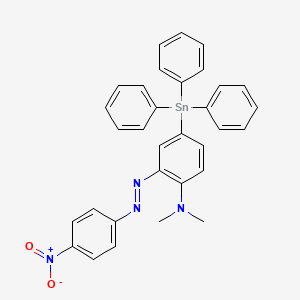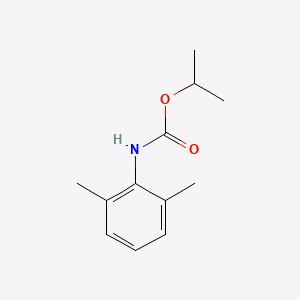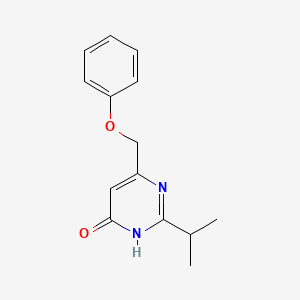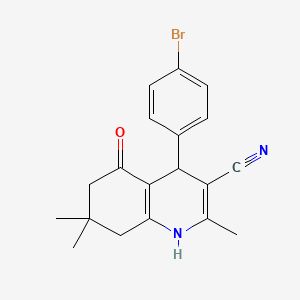
Isopropyl tetrachlorophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl tetrachlorophthalate is a chemical compound with the molecular formula C11H8Cl4O4 It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl tetrachlorophthalate typically involves the chlorination of phthalic anhydride followed by esterification with isopropanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general steps are as follows:
Chlorination: Phthalic anhydride is reacted with chlorine gas in the presence of a catalyst to form tetrachlorophthalic anhydride.
Esterification: The tetrachlorophthalic anhydride is then reacted with isopropanol in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and esterification in reactors designed for high efficiency and yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions: Isopropyl tetrachlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield tetrachlorophthalic acid and isopropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution: Products include various substituted phthalates.
Hydrolysis: Tetrachlorophthalic acid and isopropanol.
Reduction: Less chlorinated phthalate derivatives.
科学研究应用
Isopropyl tetrachlorophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor in enzymatic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
作用机制
The mechanism of action of isopropyl tetrachlorophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ester group play a crucial role in its binding affinity and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to various biological effects.
相似化合物的比较
- Cyclohexyl tetrachlorophthalate
- 2-Ethylbutyl tetrachlorophthalate
- Hexyl tetrachlorophthalate
- 2-Octyl tetrachlorophthalate
Comparison: Isopropyl tetrachlorophthalate is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. For instance, the isopropyl group provides a different steric hindrance and electronic environment, affecting its interaction with other molecules and its overall stability.
属性
CAS 编号 |
104472-57-3 |
|---|---|
分子式 |
C11H8Cl4O4 |
分子量 |
346.0 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H8Cl4O4/c1-3(2)19-11(18)5-4(10(16)17)6(12)8(14)9(15)7(5)13/h3H,1-2H3,(H,16,17) |
InChI 键 |
DDOHGXQMISKSCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)


![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)




